molecular formula C12H9Br3O3 B3052105 1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone CAS No. 38460-56-9

1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone

Cat. No.: B3052105
CAS No.: 38460-56-9
M. Wt: 440.91 g/mol
InChI Key: VXKRQGLKRZZWBL-UHFFFAOYSA-N
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Description

1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone is a brominated acetophenone derivative featuring a central phenyl ring substituted with two 2-bromoacetyl groups at the 3 and 5 positions and a 2-bromoethanone group at position 1. The presence of multiple bromine atoms and ketone groups renders it highly electrophilic, facilitating nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

1-[3,5-bis(2-bromoacetyl)phenyl]-2-bromoethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br3O3/c13-4-10(16)7-1-8(11(17)5-14)3-9(2-7)12(18)6-15/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKRQGLKRZZWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)CBr)C(=O)CBr)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372767
Record name Ethanone, 1,1',1''-(1,3,5-benzenetriyl)tris[2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38460-56-9
Record name Ethanone, 1,1',1''-(1,3,5-benzenetriyl)tris[2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of acetophenone derivatives followed by further functionalization to introduce the bromoacetyl groups. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of catalysts or under specific temperature and solvent conditions .

Industrial production methods for this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The choice of solvents, catalysts, and reaction parameters is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone exerts its effects involves the formation of covalent bonds with target molecules. The bromine atoms act as electrophilic centers, facilitating nucleophilic attack by biological or chemical species. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

  • Electrophilicity : The trifluoromethyl derivative (C₁₀H₅BrF₆O) exhibits enhanced lipophilicity due to CF₃ groups, making it suitable for hydrophobic drug intermediates . In contrast, the acetyloxy-dimethoxy analog (C₁₂H₁₃BrO₅) has improved solubility in polar solvents due to ether and ester functionalities .
  • Reactivity: The benzyloxy-substituted compound (C₂₂H₁₉BrO₃) may display steric hindrance, slowing nucleophilic attacks, whereas Impurity-E (C₈H₆BrCl₂NO) is highly reactive toward amines due to its electron-withdrawing Cl and Br groups .

Biological Activity

1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone, a synthetic organic compound with the molecular formula C12H9Br3O3, has garnered attention in biochemical research due to its potential biological activities. This compound features multiple bromine atoms and acetyl groups attached to a phenyl ring, which contribute to its reactivity and interactions with biological macromolecules.

The biological activity of this compound primarily involves its ability to form covalent bonds with target proteins and enzymes. The bromine atoms serve as electrophilic centers , facilitating nucleophilic attacks by biological species. This interaction can lead to the inhibition of enzyme activity or modification of protein structures, thereby influencing various biochemical pathways.

Biological Applications

The compound has been utilized in several research areas, including:

  • Enzyme Inhibition : It is studied for its ability to inhibit specific enzymes, which is crucial for understanding metabolic pathways and developing therapeutic agents.
  • Protein Interactions : The compound's reactivity allows it to probe protein interactions, aiding in the elucidation of protein function and dynamics.
  • Anticancer Research : Investigations into its potential as an anticancer agent have shown promising results, particularly in targeting cancer cell viability through enzyme inhibition .

Anticancer Activity

Recent studies have examined the antiproliferative effects of this compound on various cancer cell lines. For instance:

  • Cell Line Studies : The compound was tested against human breast (MCF7 and T47D) and colon cancer (HCT116 and Caco2) cell lines. The results indicated significant inhibition of cell growth at varying concentrations, with IC50 values demonstrating its potential efficacy as an anticancer agent .
Cell LineIC50 (µM)% Inhibition at 25 µM
MCF73843
T47D3387
HCT1164842
Caco24237

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on various enzymes. For example:

  • CK2α Inhibition : A study reported that derivatives related to this compound exhibited significant inhibition of CK2α activity, which is implicated in cancer progression. The percent inhibition was measured at different concentrations, highlighting the compound's potential as a therapeutic target in cancer treatment .
Compound% Inhibition at 10 µMIC50 (µM)
Compound 19435
Compound 27870.6
Compound 322341
Compound 338754

Q & A

Q. What are the optimal synthetic routes for 1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone, and how do reaction conditions influence yield?

The synthesis of brominated acetophenone derivatives typically involves bromination of acetylated aromatic precursors. For example, pyridinium tribromide has been used to brominate trifluoromethyl-substituted acetophenones under anhydrous conditions in tetrahydrofuran (THF), yielding analogous bromoethanones in moderate yields (34–42%) . Key factors include:

  • Temperature control : Reactions are often conducted at 0°C to room temperature to avoid side reactions.
  • Purification : Column chromatography or recrystallization is critical for isolating pure products, as seen in protocols for structurally similar compounds .
  • Substrate reactivity : Electron-withdrawing groups (e.g., trifluoromethyl) on the aromatic ring enhance bromination efficiency .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of this compound?

1H and 13C NMR are essential for structural confirmation:

  • 1H NMR : The presence of three bromoacetyl groups will split aromatic proton signals into distinct patterns (e.g., doublets or triplets due to coupling with adjacent substituents). For example, in 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone, aromatic protons resonate at δ 8.5–8.7 ppm .
  • 13C NMR : Carbonyl carbons (C=O) typically appear at δ 185–195 ppm, while brominated carbons (C-Br) resonate at δ 30–40 ppm .

Q. What analytical methods are suitable for assessing the purity of this compound?

  • High-performance liquid chromatography (HPLC) : Used to quantify impurities, particularly for derivatives with >95% purity standards .
  • Melting point analysis : Sharp melting ranges (e.g., 44–46°C for similar bromoethanones) indicate high crystallinity and purity .
  • Elemental analysis : Validates empirical formulas, especially for compounds lacking UV-active chromophores .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromoacetyl groups in nucleophilic substitution reactions?

The three bromoacetyl groups create steric hindrance, but their electron-withdrawing nature enhances electrophilicity:

  • Kinetic studies : Second-order rate constants for reactions with nucleophiles (e.g., thiols or amines) can be measured via UV-Vis spectroscopy, comparing reactivity with mono- or dibromo analogs .
  • Competing pathways : In polar aprotic solvents (e.g., DMF), SN2 mechanisms dominate, while protic solvents may favor elimination side reactions .

Q. What strategies mitigate decomposition during storage or handling of this compound?

  • Stability under inert atmospheres : Storing under argon or nitrogen prevents oxidation of bromoacetyl groups, as recommended for brominated acetophenones .
  • Temperature control : Refrigeration (2–8°C) minimizes thermal degradation, particularly for light-sensitive analogs .
  • Compatibility with solvents : Avoid dimethyl sulfoxide (DMSO), which can induce solvolysis of bromoacetyl moieties .

Q. How can computational methods (e.g., DFT) predict regioselectivity in reactions involving this compound?

Density functional theory (DFT) calculations can model:

  • Charge distribution : Electron-deficient aromatic rings direct nucleophiles to para positions relative to bromoacetyl groups.
  • Transition states : Activation energies for bromine displacement reactions help prioritize synthetic routes .

Q. What are the contradictions in reported physicochemical properties (e.g., melting points, solubility) for this compound, and how can they be resolved?

Discrepancies may arise from:

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) yield varying melting points. X-ray diffraction (XRD) can clarify structural phases .
  • Solvent impurities : Trace water or alcohols in solvents alter solubility. Karl Fischer titration ensures anhydrous conditions for reproducibility .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s potential as a covalent protein inhibitor?

  • Cysteine-targeting assays : Use mass spectrometry to identify adduct formation with cysteine residues in model proteins (e.g., bovine serum albumin) .
  • Kinetic selectivity profiling : Compare inactivation rates of multiple enzymes to assess specificity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves and vapor-resistant goggles are mandatory due to bromoacetyl’s lachrymatory effects .
  • Waste disposal : Neutralize residual compound with sodium thiosulfate to reduce bromine emissions .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone
Reactant of Route 2
Reactant of Route 2
1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone

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